

A Comprehensive Technical Guide to 4-Iodonitrobenzene-¹³C₆: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Iodonitrobenzene-13C6

CAS No.: 1216468-84-6

Cat. No.: B591218

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Abstract: This technical guide provides an in-depth analysis of 4-Iodonitrobenzene-¹³C₆, a stable isotope-labeled compound critical for advanced analytical applications. We will explore its core molecular and physical properties, present a detailed, field-proven synthesis protocol, and discuss its primary applications as an internal standard in mass spectrometry-based quantitative analysis. This document is intended for researchers, chemists, and drug development professionals who require a reliable, high-purity internal standard for pharmacokinetic, metabolic, and bioanalytical studies.

Core Molecular Attributes

4-Iodonitrobenzene-¹³C₆ is the isotopically labeled form of 4-iodonitrobenzene, where all six carbon atoms in the benzene ring are the heavy isotope, carbon-13. This labeling imparts a distinct mass shift of +6 Da compared to its unlabeled analogue, making it an ideal internal standard for mass spectrometry applications without significantly altering its chemical behavior.

Property	Value (4-Iodonitrobenzene- ¹³ C ₆)	Value (Unlabeled Analogue)	Source
Chemical Name	1-Iodo-4-nitrobenzene- ¹³ C ₆	1-Iodo-4-nitrobenzene	
CAS Number	1216468-84-6	636-98-6	[1]
Molecular Formula	¹³ C ₆ H ₄ INO ₂	C ₆ H ₄ INO ₂	[1]
Molecular Weight	254.96 g/mol	249.01 g/mol	[1]
Monoisotopic Mass	254.94886 Da	248.92868 Da	[2]

The precise mass difference allows for clear differentiation in a mass spectrometer while ensuring co-elution during chromatographic separation, a hallmark of a high-quality internal standard.

Physicochemical Characterization

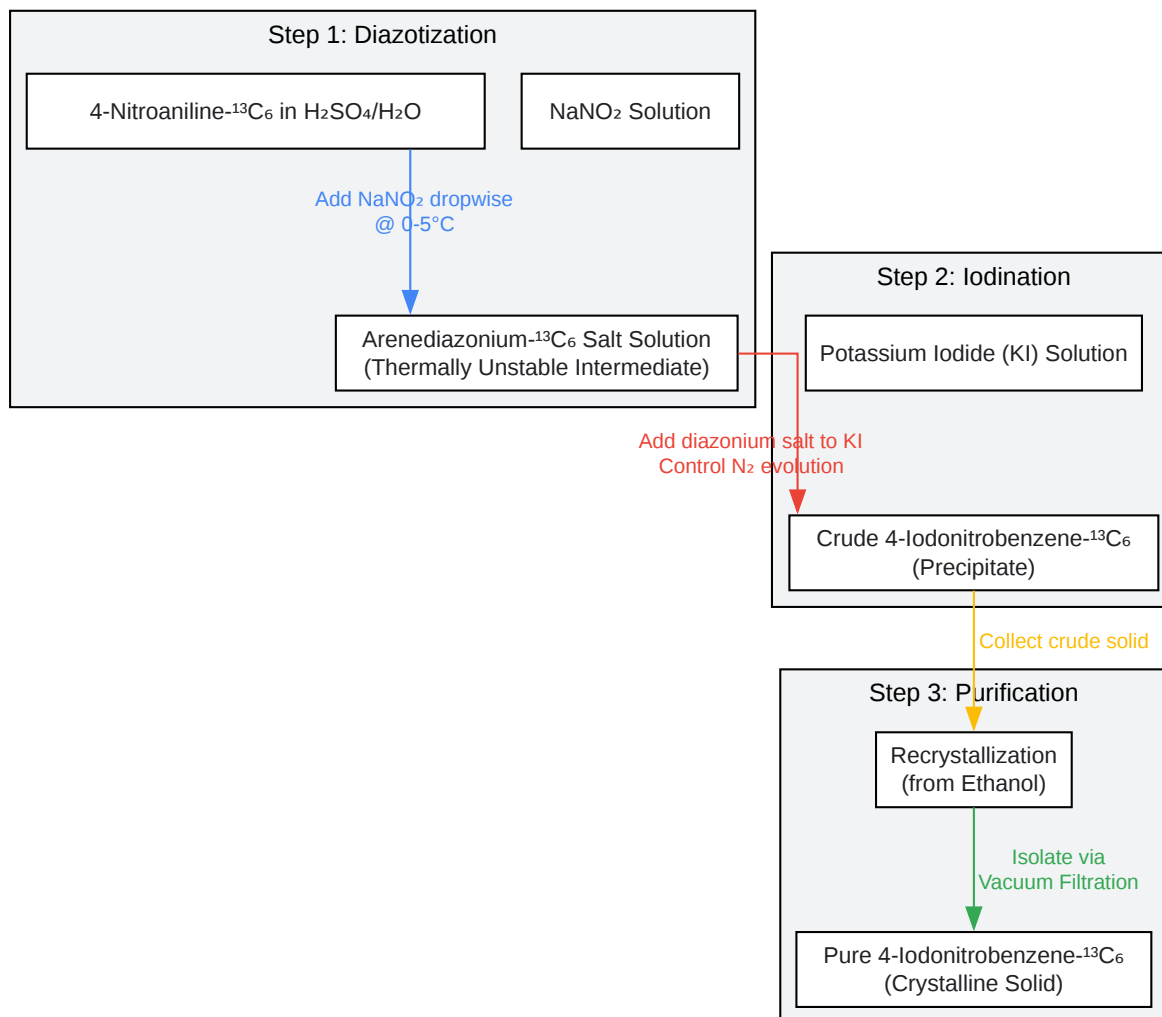
The physical properties of 4-Iodonitrobenzene-¹³C₆ are essentially identical to those of its unlabeled counterpart. The data below, compiled from authoritative sources, is applicable to both forms.

Property	Description	Source
Appearance	Yellow to brown crystalline powder or solid.	[1][2][3]
Melting Point	168-173 °C	[3][4][5]
Boiling Point	Approximately 289 °C at 760 mmHg	[3][4][5]
Solubility	Insoluble in water.	[2][3][4]
Stability	Stable under standard conditions. Incompatible with strong bases and strong oxidizing agents.	[2][5]
Sensitivity	Light sensitive.	[4][5]
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.	[3][4]

Synthesis and Isotopic Labeling: The Sandmeyer Reaction

The synthesis of 4-iodonitrobenzene from a labeled precursor is most reliably achieved via the Sandmeyer reaction. This classic and robust method involves two primary stages: the diazotization of an aromatic amine followed by the displacement of the diazonium group with an iodide ion. The causality behind the stringent reaction conditions is critical for achieving high yield and purity.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 4-Iodonitrobenzene-¹³C₆.

Detailed Experimental Protocol

This protocol is a self-validating system; careful adherence to temperature control is the primary determinant of success.

1. Diazotization of 4-Nitroaniline-¹³C₆

- Rationale: The conversion of the primary amine to a diazonium salt creates an excellent leaving group (N₂ gas), facilitating subsequent nucleophilic substitution on the aromatic ring.
- Procedure:
 - In a 100 mL beaker, combine 1.25 g of 4-nitroaniline-¹³C₆ with a mixture of 1 mL concentrated sulfuric acid and 10 mL of deionized water.[\[6\]](#)
 - Gently warm the mixture on a hot plate until all solids dissolve, yielding a clear solution.
 - Immediately cool the solution in an ice-salt bath to between 0-5°C, with continuous stirring. It is crucial that the temperature does not exceed 5°C.[\[6\]](#)[\[7\]](#)
 - In a separate vessel, dissolve 0.7 g of sodium nitrite in 2-5 mL of deionized water and cool the solution to 0-5°C.[\[6\]](#)[\[7\]](#)
 - Add the cold sodium nitrite solution dropwise to the stirred 4-nitroaniline-¹³C₆ sulfate solution. This step is highly exothermic. Maintain the reaction temperature below 10°C at all times, and ideally below 5°C.[\[6\]](#) Failure to do so will cause the diazonium salt to decompose into 4-nitrophenol, a major impurity, and presents a safety hazard as dry diazonium salts can be explosive.[\[6\]](#)[\[8\]](#)
 - After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization.[\[7\]](#)

2. Iodination

- Rationale: The iodide ion (I⁻) acts as a nucleophile, attacking the carbon atom of the diazonium salt and displacing the dinitrogen group.
- Procedure:
 - In a 250 mL beaker, dissolve 2.25 g of potassium iodide (or sodium iodide) in 10 mL of deionized water.[\[6\]](#)[\[9\]](#)

- Slowly and carefully add the previously prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
- A thick, dark precipitate will form, and nitrogen gas will evolve, often causing foaming.[9] The rate of addition should be controlled to manage the effervescence.
- Allow the mixture to stand for approximately 10 minutes, then gently warm to about 50°C to ensure the reaction goes to completion. Cool back to room temperature.

3. Isolation and Purification

- Rationale: The crude product must be isolated and purified to remove unreacted starting materials, byproducts (e.g., 4-nitrophenol), and inorganic salts. Recrystallization is an effective method for purifying solid organic compounds.
- Procedure:
 - Collect the precipitated solid by vacuum filtration using a Büchner funnel.
 - Wash the solid cake thoroughly with cold deionized water to remove any soluble impurities.
 - For purification, transfer the crude solid to a flask and recrystallize from a minimal amount of hot ethanol.[6][9] Impurities may present as a sludge; pure product should crystallize as light brown or yellow needles upon cooling.[8]
 - Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or a vacuum oven at a low temperature.

Applications in Advanced Analytical Assays

The primary utility of 4-Iodonitrobenzene-¹³C₆ is as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Mechanism of Action as an Internal Standard: In a typical bioanalytical workflow, a known, fixed amount of 4-Iodonitrobenzene-¹³C₆ is spiked into every sample, calibrator, and quality control standard before sample preparation. Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same extraction losses, matrix effects

(ion suppression or enhancement), and instrument variability. The final analyte quantification is based on the ratio of the analyte's mass spectrometer signal to the internal standard's signal. This ratiometric approach corrects for variations, leading to significantly improved accuracy, precision, and reproducibility of the assay.

- Key Application Areas:
 - Pharmacokinetic (PK) Studies: Used to quantify a drug candidate (or a metabolite structurally related to 4-iodonitrobenzene) in biological matrices like plasma or urine over a time course.
 - Metabolite Identification: Serves as a mass-shifted reference compound to help identify and quantify metabolites of a parent drug containing the iodonitrophenyl moiety.
 - Bioanalytical Method Validation: Essential for validating analytical methods according to regulatory guidelines (e.g., FDA, EMA) by demonstrating the method's accuracy and precision.

Safety and Hazard Management

4-Iodonitrobenzene is a hazardous chemical and must be handled with appropriate precautions.^[1]

- GHS Hazard Classification:
 - Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.^{[1][10]}
 - Skin Corrosion/Irritation: Category 2 - Causes skin irritation.^{[1][10]}
 - Eye Damage/Irritation: Category 2 - Causes serious eye irritation.^{[1][10]}
 - Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.^{[1][10]}
- Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[3\]](#)[\[11\]](#)
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[3\]](#)[\[12\]](#)
- Skin Protection: Wear nitrile or other appropriate protective gloves and a lab coat.[\[3\]](#)[\[12\]](#)
- Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.[\[3\]](#)
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[\[12\]](#)[\[13\]](#)
- First Aid Measures:
 - Inhalation: Move the person to fresh air. Call a physician if you feel unwell.[\[11\]](#)[\[12\]](#)
 - Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[\[11\]](#)[\[12\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [\[11\]](#)[\[12\]](#)
 - Ingestion: Rinse mouth and call a physician or poison control center immediately.[\[11\]](#)

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